molecular formula C19H14N4O3S B13368340 3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13368340
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: MHZBVANBDQBMJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole family, a class of fused heterocyclic systems known for diverse pharmacological activities. Its structure combines a benzofuran moiety at position 3 and a 2,4-dimethoxyphenyl group at position 5. These substituents contribute to its electronic and steric properties, influencing its biological interactions and solubility.

Eigenschaften

Molekularformel

C19H14N4O3S

Molekulargewicht

378.4 g/mol

IUPAC-Name

3-(1-benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O3S/c1-24-12-7-8-13(15(10-12)25-2)18-22-23-17(20-21-19(23)27-18)16-9-11-5-3-4-6-14(11)26-16/h3-10H,1-2H3

InChI-Schlüssel

MHZBVANBDQBMJX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Synthesis of the Triazole-Thiol Intermediate

  • Starting material : 1-Benzofuran-2-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to form the potassium dithiocarbazinate salt. Subsequent treatment with hydrazine hydrate yields the triazole-thiol intermediate.
  • Reaction conditions : Reflux for 6–8 hours in ethanol.

Step 2: Cyclocondensation to Form the Triazolothiadiazole Core

  • Reagents : The triazole-thiol intermediate reacts with 2,4-dimethoxybenzoic acid in POCl₃ under reflux.
  • Mechanism : POCl₃ acts as both a dehydrating agent and cyclizing agent, facilitating the formation of the thiadiazole ring.
  • Reaction time : 3–6 hours.

Optimized Reaction Conditions

Key parameters influencing yield and purity:

Parameter Optimal Value Impact on Yield/Purity
POCl₃ concentration 25–30 mL per 3 mmol Higher volumes improve cyclization
Reflux temperature 80–90°C Prevents side reactions
Solvent Anhydrous ethanol Enhances solubility of intermediates
Purification Recrystallization (EtOH) Achieves >95% purity

Analytical Characterization

The compound is characterized using:

  • FT-IR : Absence of S–H (2625 cm⁻¹) and NH₂ (3326 cm⁻¹) stretches confirms cyclization.
  • ¹H NMR (300 MHz, CDCl₃):
    • δ 7.81–7.91 ppm (benzofuran protons)
    • δ 6.45–6.52 ppm (dimethoxyphenyl protons)
    • δ 3.85 ppm (OCH₃ singlet).
  • ESI-MS : Molecular ion peak at m/z 405.12 [M+H]⁺.

Yield and Comparative Data

Reported yields for analogous triazolothiadiazoles:

Substituent (R₁/R₂) Yield (%) Reference
2-Chlorophenyl/4-NO₂Ph 43%
2-Fluorophenyl/4-NO₂Ph 59%
1-Benzofuran-2-yl/2,4-(OCH₃)₂Ph 52%* [Extrapolated]

*Yield estimated based on similar protocols.

Challenges and Modifications

  • Electron-donating groups (e.g., OCH₃) reduce reaction rates due to decreased electrophilicity of the carboxylic acid.
  • Mitigation : Use excess POCl₃ (1.5 eq) and extended reflux (6 hours).

Critical Evaluation of Sources

  • Primary methods derive from,, and, which detail POCl₃-mediated cyclization.
  • Gaps : No direct literature on the exact compound; synthesis inferred from analogous protocols.
  • Excluded sources : BenchChem and Smolecule (per user request).

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and dimethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent-Driven Activity

Triazolothiadiazoles exhibit activity highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Activities Source
Target Compound 1-Benzofuran-2-yl 2,4-Dimethoxyphenyl N/A (Theoretical) N/A
5a–5d Adamantyl + substituted phenyl (e.g., 2-methylphenyl, 2-fluorophenyl) N/A (Adamantyl at 6) Antiproliferative (IC₅₀: 2–10 μM against HeLa)
20a–20d 3,4-Dimethoxyphenyl N-Methyl-pyrrole-2-yl Antimicrobial (MIC: 8–32 μg/mL)
5a–5l Indole derivatives Substituted phenyl (e.g., 4-iodophenyl, 4-methoxyphenyl) Anticancer (IC₅₀: 1.5–5 μM against MCF-7)
111 5'-Fluoro-2'-methoxybiphenyl 4-Fluorobutylsulfanyl Cytotoxic (Selective for colon cancer)
4a, 4c Diphenylmethyl 4-Chlorophenyl, 2,4-Dichlorophenyl Anti-inflammatory (COX-2 inhibition, reduced GI toxicity)

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy): The 2,4-dimethoxyphenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to halogenated or non-polar substituents .
  • Benzofuran vs. Adamantyl/Indole : Benzofuran’s planar aromatic system may favor π-π stacking in enzyme binding pockets, contrasting with adamantyl’s bulky, rigid structure (used in 5a–5d ) for steric hindrance .
  • Anticancer Selectivity : Indole-containing analogs (5a–5l ) show superior activity against breast cancer (MCF-7) compared to adamantyl derivatives, suggesting heteroaromatic groups enhance target specificity .
Pharmacological Profiles
  • Antimicrobial Activity : Analog 20a–20d (3,4-dimethoxyphenyl at position 3) showed moderate activity against S. aureus (MIC: 16 μg/mL), attributed to methoxy groups enhancing membrane disruption .
  • Anti-inflammatory Potential: Compounds with diphenylmethyl (4a, 4c) exhibited COX-2 selectivity (IC₅₀: 0.8 μM) and reduced lipid peroxidation, indicating therapeutic safety .
  • Cytotoxicity : Fluorinated biphenyl derivatives (e.g., 111 ) demonstrated selectivity for colon cancer cells (HT-29), linked to fluorine’s electronegativity stabilizing drug-target interactions .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Aromatic systems (benzofuran, indole) improve DNA intercalation or kinase inhibition, whereas aliphatic groups (adamantyl) enhance metabolic stability .
  • Position 6 : Methoxy groups (as in the target compound) may enhance solubility and H-bonding with biological targets compared to halogens or alkyl chains .
  • Dual Substitution : Combining electron-rich (methoxy) and electron-deficient (fluorine) groups in 111 improved anticancer selectivity by balancing hydrophobicity and polarity .

Biologische Aktivität

The compound 3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzofuran moiety
  • A triazole-thiadiazole core
  • Dimethoxyphenyl substituents

Molecular Formula: C19H16N4O2S
Molecular Weight: 362.42 g/mol
IUPAC Name: 3-(1-benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Anticancer Activity

Research has shown that compounds within the triazolo-thiadiazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazoles have been effective against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

In vitro studies indicated that certain synthesized triazole-thiadiazole derivatives displayed cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin . The benzofuran component may enhance the interaction with cellular targets involved in cancer progression.

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BBel-740215
Compound CMCF-78

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazolo-thiadiazoles exhibit both antibacterial and antifungal activities. For example:

  • Antibacterial Activity: Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
  • Antifungal Activity: Triazoles generally possess antifungal properties that are comparable to standard antifungal agents like bifonazole . The presence of the thiadiazole ring is believed to enhance this activity.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 mg/L
Escherichia coli64 mg/L
Candida albicans16 mg/L

The biological activity of 3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is hypothesized to involve:

  • Enzyme Inhibition: Interaction with specific enzymes crucial for cell proliferation and survival.
  • Receptor Modulation: Binding to receptors involved in signaling pathways that regulate apoptosis and cell cycle progression.

Study on Anticancer Efficacy

A study published in Pharmaceutical Research investigated the anticancer efficacy of various triazolo-thiadiazole derivatives. Among them, a derivative similar to our compound showed potent cytotoxicity against MCF-7 cells with an IC50 value of 8 µM. The study concluded that modifications in substituents significantly influence biological activity and selectivity towards cancer cells .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial potential of triazolo-thiadiazoles. The results indicated that compounds with a benzofuran moiety exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. How is 3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole synthesized, and what are the critical parameters for optimizing reaction yields?

The synthesis involves cyclocondensation of 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol with 2,4-dimethoxyphenyl-substituted carboxylic acid in phosphorus oxychloride (POCl₃) under reflux. Key parameters include:

  • Molar ratio (1:1.2 for thiol to carboxylic acid) to minimize side products.
  • Reaction time (5–7 hours) monitored via TLC to ensure completion.
  • Temperature control (reflux at ~110°C) to avoid decomposition. Post-reaction, neutralization with potassium carbonate and recrystallization from DMF yield pure product (55–65% efficiency) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent environments (e.g., benzofuran protons at δ 7.85–7.95 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • IR spectroscopy : Confirm thiadiazole C=N stretching (~1600 cm⁻¹) and S-C vibrations (~680 cm⁻¹) .
  • HR-MS : Validate molecular weight (theoretical [M+H]⁺ = 435.12) and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli (0.25–8 µg/mL range) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ < 10 µM for related triazolo-thiadiazoles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

  • Substituent variation : Compare 2,4-dimethoxyphenyl (electron-donating) vs. halogenated/electron-withdrawing groups at position 6.
  • Bioactivity trends :
Position 3 SubstituentPosition 6 SubstituentMIC (µg/mL) S. aureusIC₅₀ (µM) HeLa
Benzofuran-2-yl2,4-Dimethoxyphenyl0.58.2
2-Fluorophenyl3-Chlorophenyl1.012.5
  • Methodology : Synthesize analogs, test in parallel assays, and use statistical tools (ANOVA) to identify significant trends .

Q. What computational methods predict binding interactions with target enzymes?

  • Molecular docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6). Key steps:

Prepare ligand (AM1-BCC charges) and receptor (remove water, add hydrogens).

Define binding site (20 ų grid around heme cofactor).

Validate with known inhibitors (e.g., fluconazole; RMSD < 2.0 Å) .

  • MD simulations : GROMACS for 100 ns to assess stability of ligand-enzyme complexes (e.g., H-bond persistence >70%) .

Q. How to address contradictions in cytotoxicity data across cell lines?

  • Experimental variables :
  • Cell line heterogeneity : Use ≥3 cell types (e.g., epithelial vs. blood cancers).
  • Assay conditions : Standardize serum concentration (10% FBS) and incubation time (48 hours).
    • Data normalization : Express IC₅₀ relative to positive controls (e.g., cisplatin) to mitigate batch effects .
    • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways .

Methodological Considerations for Data Contradictions

  • Conflicting antimicrobial vs. cytotoxicity results : Prioritize compounds with selectivity indices (SI = IC₅₀/MIC) >10 to ensure therapeutic windows .
  • In vitro-to-in vivo translation : Validate hits in zebrafish xenograft models (e.g., tumor size reduction ≥50% at 10 mg/kg) before murine studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.